2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-6-4-7-14(2)18(13)17(19)11-10-15-8-5-9-16(12-15)20-3/h4-9,12H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJJFNGLIIDSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644231 | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-80-6 | |
| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
Principle: Friedel-Crafts acylation involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Application: For 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone, the reaction would typically involve the acylation of a 2,6-dimethyl-substituted benzene derivative with a 3-methoxybenzoyl chloride or an equivalent acylating agent.
Reaction Conditions: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. The reaction is generally carried out in an inert solvent such as dichloromethane or carbon disulfide at controlled temperatures (0–5°C to room temperature) to optimize regioselectivity and yield.
Advantages: This method allows direct introduction of the propiophenone moiety with control over substitution patterns.
Limitations: Potential polyacylation and rearrangements require careful stoichiometric and temperature control.
Grignard Reagent Route
Principle: The Grignard reaction involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then reacts with a nitrile or ester to form a ketone after hydrolysis.
Example from Related Compound Synthesis: A patent describes the synthesis of 3-methoxypropiophenone via the reaction of m-methoxybromobenzene with magnesium in the presence of anhydrous aluminum chloride to form the Grignard reagent, which is then reacted with propionitrile. After acidic workup and purification, 3-methoxypropiophenone is obtained with a yield of approximately 78.3%.
Adaptation for Target Compound: For this compound, a similar approach could be employed by preparing a Grignard reagent from 3-methoxyphenyl bromide and reacting it with a suitable 2,6-dimethyl-substituted nitrile or equivalent precursor.
Reaction Conditions: The reaction is conducted under reflux with temperature control (30–80°C) and inert atmosphere to prevent moisture interference. Acidic hydrolysis follows to yield the ketone.
Advantages: This method offers high regioselectivity and good yields.
Limitations: Requires careful handling of moisture-sensitive reagents and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dimethyl-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone serves as an important intermediate in organic synthesis. It is utilized in studies exploring reaction mechanisms and the development of new synthetic methodologies.
Biology
Research indicates potential biological activities, including:
- Antioxidant Properties : Exhibiting significant DPPH radical scavenging activity, outperforming ascorbic acid by approximately 1.35 times.
- Cytotoxicity : Demonstrated significant cytotoxic effects on glioblastoma U-87 and MDA-MB-231 triple-negative breast cancer cell lines, with higher efficacy observed in U-87 cells.
Medicine
The compound is under investigation for various therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways, potentially serving as a multi-target anti-inflammatory agent .
- Induction of Apoptosis : Some studies propose that it may activate intrinsic apoptotic pathways in cancer cells.
Antioxidant Study
A study assessed the antioxidant capacity of various derivatives, including this compound. Results indicated that it exhibited higher radical scavenging activity compared to ascorbic acid, highlighting its potential as a natural antioxidant.
Cytotoxicity Assessment
In a comparative study against human glioblastoma U-87 and MDA-MB-231 triple-negative breast cancer cell lines, this compound demonstrated significant cytotoxicity, with higher efficacy observed in U-87 cells compared to MDA-MB-231 cells.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological systems and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Propiophenone derivatives exhibit diverse chemical and biological properties depending on substituent patterns. Below is a systematic comparison of 2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone with structurally analogous compounds:
Structural Analogues and Substituent Effects
Reactivity in Catalytic Reactions
- Hydrogenation: The steric bulk of 2',6'-dimethyl groups in this compound reduces catalytic hydrogenation efficiency. For example, Au/TiO₂ catalysts achieved only 11% amine yield under 3 bar H₂, compared to 20% conversion for unsubstituted propiophenone .
- Enzymatic Oxidation: Substrate specificity studies with Baeyer-Villiger monooxygenases (BVMOs) show that methoxy and methyl substituents influence conversion rates. For instance, 2',6'-dimethyl derivatives exhibit lower turnover numbers (TON = 179) compared to chloro-substituted analogues (TON = 299) due to steric effects .
Biological Activity
2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone is an organic compound belonging to the class of propiophenones, characterized by its unique molecular structure, which includes methyl and methoxy substituents. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₀O₂. The presence of two methyl groups at the 2' and 6' positions and a methoxy group at the 3-position of the phenyl ring enhances its chemical properties and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers, potentially making it useful in treating inflammatory diseases.
- Antioxidant Activity : The compound has shown promising results in scavenging free radicals, thus exhibiting antioxidant properties. For instance, its antioxidant activity was evaluated using the DPPH radical scavenging method, where it demonstrated effectiveness comparable to well-known antioxidants like ascorbic acid .
- Anticancer Properties : In vitro studies have indicated that this compound can inhibit cancer cell proliferation. It has been tested against various cancer cell lines, showing cytotoxic effects particularly in glioblastoma and breast cancer cells .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways have been proposed:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and leading to altered cellular responses.
- Induction of Apoptosis : Some studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
Case Studies
- Antioxidant Study : A study assessed the antioxidant capacity of various derivatives including this compound. Results indicated that this compound exhibited a DPPH radical scavenging activity higher than that of ascorbic acid by approximately 1.35 times, highlighting its potential as a natural antioxidant .
- Cytotoxicity Assessment : In a comparative study against human glioblastoma U-87 and MDA-MB-231 triple-negative breast cancer cell lines, the compound demonstrated significant cytotoxicity, with higher efficacy observed in U-87 cells compared to MDA-MB-231 cells .
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, a comparison with structurally related compounds is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2',5'-Dimethyl-3-(2-hydroxyphenyl)propiophenone | Hydroxyl group instead of methoxy | Moderate antioxidant activity |
| 2',5'-Dimethyl-3-(2-chlorophenyl)propiophenone | Chlorine substituent | Reduced cytotoxicity |
| 2',5'-Dimethyl-3-(2-nitrophenyl)propiophenone | Nitro group | Increased polarity; varied reactivity |
The presence of the methoxy group at the 3-position significantly influences the solubility and interaction profile of this compound compared to its analogs.
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental results (e.g., solubility, logP)?
- Methodological Answer : Validate computational models (e.g., COSMO-RS for solubility) with experimental shake-flask or HPLC-based methods. Adjust force fields in molecular dynamics simulations to account for solvent effects (e.g., water/octanol partitioning) and crystal lattice energy .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
